

Scale-up synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

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Compound of Interest

Compound Name: (Tetrahydro-pyran-4-ylidene)-
acetic acid

Cat. No.: B164683

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An Application Note and Protocol for the Scale-Up Synthesis of **(Tetrahydro-pyran-4-ylidene)-acetic acid**

Introduction: The Significance of a Versatile Scaffold

(Tetrahydro-pyran-4-ylidene)-acetic acid is a valuable heterocyclic building block in modern drug discovery and development. The tetrahydropyran (THP) motif is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability. The exocyclic double bond and carboxylic acid functionality of the title compound provide a versatile handle for further chemical modification, making it a key intermediate for a range of therapeutic targets.

However, transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges. Issues such as reaction exotherms, reagent addition rates, phase separations, product isolation, and impurity profiles become magnified. This document provides a robust, scalable protocol for the synthesis of **(Tetrahydro-pyran-4-ylidene)-acetic acid**, focusing on the Horner-Wadsworth-Emmons (HWE) reaction. The rationale behind key process decisions is discussed to provide a comprehensive guide for researchers, chemists, and process development professionals.

Strategic Approach: Why the Horner-Wadsworth-Emmons Reaction?

The formation of the exocyclic double bond is the key transformation in this synthesis. While the classic Wittig reaction is a cornerstone of olefination chemistry, its scale-up is often hampered by a critical drawback: the formation of triphenylphosphine oxide (TPPO) as a byproduct.^{[1][2]} TPPO is notoriously difficult to remove from reaction mixtures, often requiring extensive chromatography, which is both costly and impractical for large-scale production.

The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative for industrial applications.^{[3][4]} This variant utilizes a phosphonate carbanion instead of a phosphonium ylide. The resulting phosphate ester byproduct is typically water-soluble, allowing for straightforward removal during aqueous work-up. This significantly simplifies purification, making the HWE reaction the method of choice for a scalable, efficient, and economically viable synthesis.^{[4][5]}

The overall synthetic strategy involves the reaction of the commercially available Tetrahydro-4H-pyran-4-one with the anion of triethyl phosphonoacetate.

Caption: General scheme for the HWE synthesis of the target compound.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: HWE Olefination

Equipment:

- 5 L 4-necked, jacketed glass reactor
- Overhead mechanical stirrer with a PTFE paddle
- Thermocouple for internal temperature monitoring

- 500 mL pressure-equalizing dropping funnel
- Nitrogen inlet/outlet
- Circulating chiller/heater for temperature control

Reagents:

Reagent	M.W. (g/mol)	Amount (g)	Moles	Equivalents
Triethyl phosphonoacetate	224.16	246.6	1.10	1.1
Sodium Hydride (60% in oil)	24.00	44.0	1.10	1.1
Tetrahydro-4H-pyran-4-one	100.12	100.1	1.00	1.0
Anhydrous Tetrahydrofuran (THF)	-	2.0 L	-	-
Saturated NH ₄ Cl (aq.)	-	1.0 L	-	-
Ethyl Acetate	-	2.0 L	-	-
Brine	-	1.0 L	-	-

Procedure:

- Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the vessel with nitrogen for at least 30 minutes.
- Base Suspension: Charge the reactor with sodium hydride (60% dispersion in mineral oil). Add 1.0 L of anhydrous THF.
- Ylide Formation:

- Begin stirring the NaH/THF suspension and cool the reactor jacket to 0 °C.
- Charge the dropping funnel with triethyl phosphonoacetate.
- Add the triethyl phosphonoacetate dropwise to the stirred suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will occur. Causality Note: Slow addition is critical to control the exotherm and the rate of hydrogen evolution, preventing dangerous pressure buildup and runaway reactions.
- After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour to ensure complete formation of the phosphonate anion.
- Ketone Addition:
 - Dissolve the Tetrahydro-4H-pyran-4-one in 500 mL of anhydrous THF.
 - Add this solution dropwise to the reactor over 60 minutes, maintaining an internal temperature below 10 °C. Expertise Note: Adding the ketone as a solution prevents localized "hot spots" and ensures a homogeneous reaction.
- Reaction Completion: Once the ketone addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.
- Work-up and Isolation:
 - Cool the reactor to 0 °C.
 - CAUTION: Quench the reaction by slowly and carefully adding 1.0 L of saturated aqueous ammonium chloride solution via the dropping funnel. The quench is highly exothermic and will produce hydrogen gas from any unreacted NaH. Maintain a slow addition rate to keep the internal temperature below 20 °C.
 - Stop stirring and allow the phases to separate.
 - Transfer the mixture to a separatory funnel. Remove and set aside the aqueous layer.

- Wash the organic layer with 1.0 L of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (tetrahydro-pyran-4-ylidene)-acetate as an oil.

Part 2: Saponification to Final Product

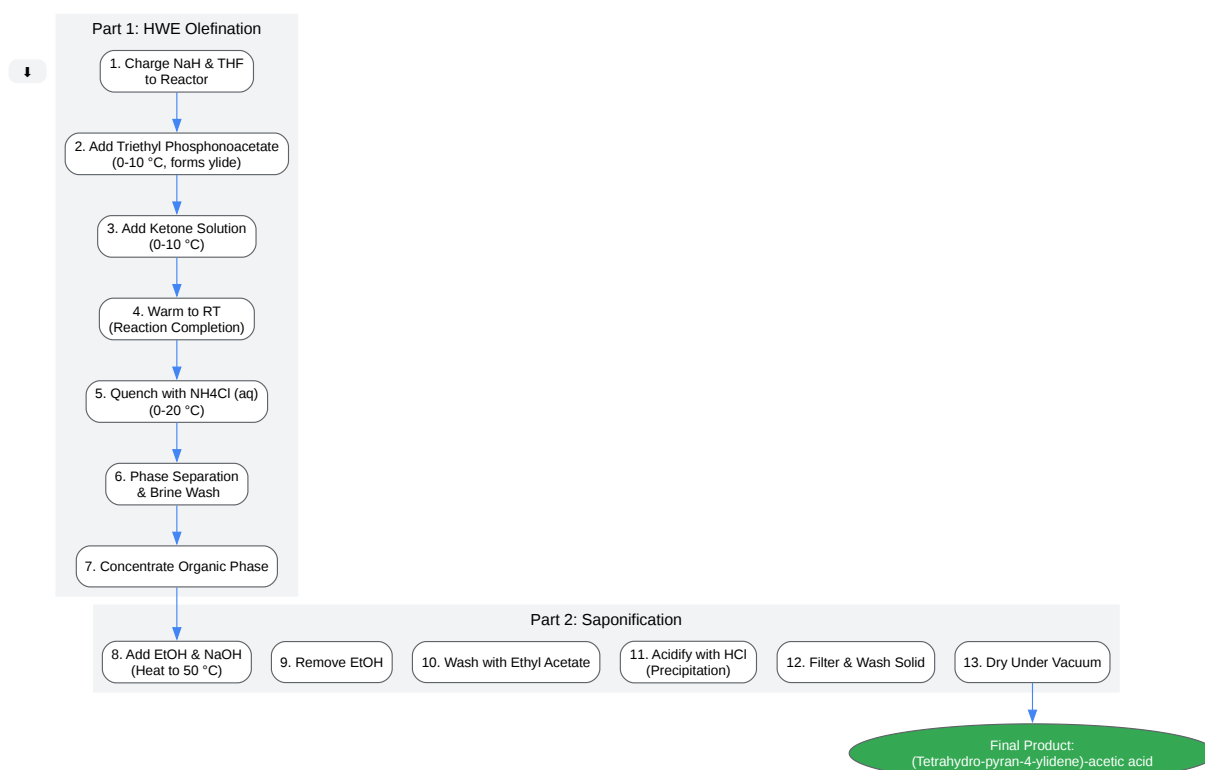
Procedure:

- Hydrolysis:
 - Transfer the crude ester from Part 1 into the 5 L reactor. Add 1.0 L of ethanol and 1.2 L of 2 M sodium hydroxide solution.
 - Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the hydrolysis by TLC or HPLC until the starting ester is consumed.
- Purification:
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
 - Dilute the remaining aqueous solution with 1.0 L of water and wash with 500 mL of ethyl acetate to remove non-polar impurities (including mineral oil from the NaH).
 - Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6 M hydrochloric acid. The product will precipitate as a white solid.
 - Stir the slurry at 0-5 °C for 1 hour to maximize crystallization.
- Final Product Isolation:
 - Isolate the solid product by filtration, washing the filter cake with cold deionized water (2 x 500 mL).
 - Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome:

- Yield: 115-130 g (74-83% over two steps)
- Appearance: White to off-white crystalline solid
- Purity: >98% by HPLC
- Melting Point: 84-85 °C[6]

Process Workflow Visualization



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Caption: Scaled-up synthesis process flow diagram.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of the synthesis, the following in-process controls (IPCs) are recommended:

Step	Parameter to Monitor	Method	Acceptance Criteria
Ylide Formation	Temperature	Thermocouple	Maintain $\leq 10\text{ }^{\circ}\text{C}$
HWE Reaction	Consumption of Ketone	TLC/HPLC	Starting Material < 2% remaining
Saponification	Consumption of Ester	TLC/HPLC	Starting Material < 1% remaining
Precipitation	pH of aqueous solution	pH meter	pH = 2-3
Final Product	Purity	HPLC	> 98% Area
Final Product	Identity	^1H NMR, MS	Conforms to the structure of the target compound
Final Product	Residual Solvents	GC-HS	Meets ICH guidelines

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